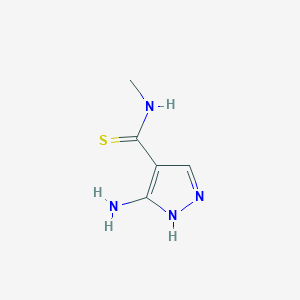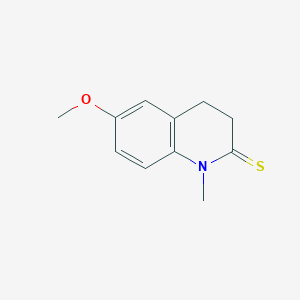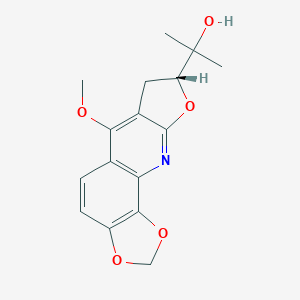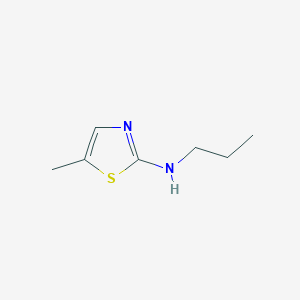
2-Thiazolamine, 5-methyl-N-propyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Thiazolamine, 5-methyl-N-propyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound is a thiazole derivative that can be synthesized using various methods.
Mécanisme D'action
The mechanism of action of 2-Thiazolamine, 5-methyl-N-propyl- is not yet fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in cells. For example, the compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to activate the nuclear factor-κB (NF-κB) signaling pathway, which regulates the expression of genes involved in immune and inflammatory responses.
Biochemical and Physiological Effects:
2-Thiazolamine, 5-methyl-N-propyl- has been shown to have a range of biochemical and physiological effects. For example, it has been shown to inhibit the growth of various bacterial and fungal species, including Staphylococcus aureus and Candida albicans. It has also been shown to reduce inflammation in animal models of arthritis and to induce apoptosis (programmed cell death) in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Thiazolamine, 5-methyl-N-propyl- in lab experiments is its broad range of biological activities. This makes it a versatile compound that can be used in a variety of different research applications. However, one limitation of using the compound is that its mechanism of action is not yet fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are many potential future directions for research on 2-Thiazolamine, 5-methyl-N-propyl-. One area of interest is the development of the compound as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is the investigation of the compound's effects on the immune system, particularly in the context of autoimmune diseases such as multiple sclerosis. Additionally, further research is needed to fully understand the compound's mechanism of action and to identify any potential side effects or safety concerns.
Méthodes De Synthèse
The synthesis of 2-Thiazolamine, 5-methyl-N-propyl- can be achieved through several methods. One of the most commonly used methods is the reaction of 5-methyl-1,3-thiazol-2-amine with n-propyl bromide in the presence of a strong base such as potassium carbonate. The reaction takes place under reflux conditions and yields 2-Thiazolamine, 5-methyl-N-propyl- as a white crystalline solid.
Applications De Recherche Scientifique
2-Thiazolamine, 5-methyl-N-propyl- has been the subject of numerous scientific studies due to its potential applications in medicine. The compound has been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It has also been shown to have potential as a therapeutic agent for the treatment of neurodegenerative diseases.
Propriétés
Numéro CAS |
167710-13-6 |
|---|---|
Formule moléculaire |
C7H12N2S |
Poids moléculaire |
156.25 g/mol |
Nom IUPAC |
5-methyl-N-propyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C7H12N2S/c1-3-4-8-7-9-5-6(2)10-7/h5H,3-4H2,1-2H3,(H,8,9) |
Clé InChI |
QWHJOWSNEIRPNF-UHFFFAOYSA-N |
SMILES |
CCCNC1=NC=C(S1)C |
SMILES canonique |
CCCNC1=NC=C(S1)C |
Synonymes |
2-Thiazolamine, 5-methyl-N-propyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one](/img/structure/B64922.png)
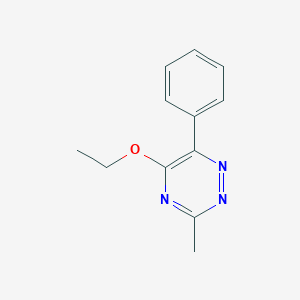
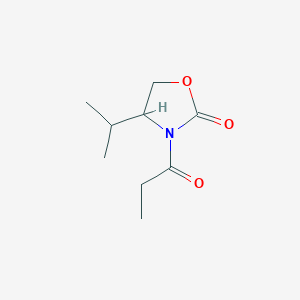
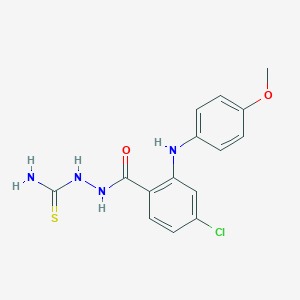

![1,3-Dimethyl-2,4-dihydroimidazo[4,5-c]pyrazol-5-one](/img/structure/B64935.png)
![Methyl 3-amino-5-[(E)-hydroxyiminomethyl]benzoate](/img/structure/B64938.png)
![1-Chloro-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one](/img/structure/B64941.png)
